molecular formula C11H23N B15222877 (4-Butylcyclohexyl)methanamine

(4-Butylcyclohexyl)methanamine

Cat. No.: B15222877
M. Wt: 169.31 g/mol
InChI Key: NIJLYVTWQJRRDE-UHFFFAOYSA-N
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Description

(4-Butylcyclohexyl)methanamine is an organic compound with the molecular formula C11H23N. It is a derivative of cyclohexylamine, where the cyclohexyl ring is substituted with a butyl group at the 4-position and a methanamine group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylcyclohexyl)methanamine typically involves the alkylation of cyclohexylamine. One common method is the reductive amination of 4-butylcyclohexanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(4-Butylcyclohexyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(4-Butylcyclohexyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Butylcyclohexyl)methanamine involves its interaction with biological targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the butyl substitution.

    (4-Methylcyclohexyl)methanamine: Similar structure but with a methyl group instead of a butyl group.

    (4-Ethylcyclohexyl)methanamine: Contains an ethyl group instead of a butyl group.

Uniqueness

(4-Butylcyclohexyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group increases the compound’s hydrophobicity and steric bulk, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

(4-butylcyclohexyl)methanamine

InChI

InChI=1S/C11H23N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-11H,2-9,12H2,1H3

InChI Key

NIJLYVTWQJRRDE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)CN

Origin of Product

United States

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